Home > Products > Screening Compounds P117178 > 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine
6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine - 1935196-58-9

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine

Catalog Number: EVT-2691920
CAS Number: 1935196-58-9
Molecular Formula: C5H2ClIN4
Molecular Weight: 280.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine is a heterocyclic compound characterized by the presence of both chlorine and iodine substituents on a pyrazolo[3,4-b]pyrazine core. This compound has garnered interest in various fields of scientific research, particularly in chemistry and biology, due to its unique structural features and potential applications as a building block for more complex compounds and as a tool for studying biological processes.

Source

The compound can be synthesized through specific halogenation reactions involving pyrazolo[3,4-b]pyrazine derivatives. It has been cataloged in chemical databases and is available for research purposes from suppliers like BenchChem.

Classification

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine belongs to the class of pyrazolo compounds, which are known for their diverse biological activities. Its classification as a heterocyclic compound highlights its structural complexity and potential reactivity.

Synthesis Analysis

Methods

The synthesis of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine typically involves the halogenation of pre-existing pyrazolo derivatives. Two primary methods are commonly employed:

  1. Halogenation Reaction: Chlorinating and iodinating agents are used under controlled conditions to introduce chlorine and iodine atoms at specific positions on the pyrazolo ring.
  2. Continuous Manufacturing Processes: These industrial methods allow for large-scale production while maintaining the integrity of the compound’s structure.

Technical Details

The halogenation process often requires careful control of temperature and reaction time to ensure selective substitution at the desired positions. Common reagents include sodium iodide for iodine introduction and various chlorinating agents for chlorine substitution.

Molecular Structure Analysis

Structure

The molecular structure of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine consists of a fused bicyclic system featuring a pyrazole ring with chlorine at position 6 and iodine at position 3. This unique arrangement contributes to its chemical reactivity.

Chemical Reactions Analysis

Reactions

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine undergoes several types of chemical reactions:

  1. Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
  2. Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially forming new derivatives.

Technical Details

Common reagents for these reactions include:

  • Substitution: Sodium iodide or potassium carbonate in polar aprotic solvents like dimethylformamide.
  • Oxidation: Potassium permanganate or hydrogen peroxide.
  • Reduction: Lithium aluminum hydride or sodium borohydride.

The major products formed depend on the specific reagents and conditions used during these reactions.

Mechanism of Action

The mechanism of action for 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate these targets by binding to their active sites or altering their conformation, which may lead to significant changes in cellular pathways and biological processes. This characteristic makes it a valuable tool in drug discovery and development.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar organic solvents; insoluble in water.

Chemical Properties

The presence of both chlorine and iodine enhances the compound's reactivity, allowing it to participate in various chemical transformations. Its dual halogenation provides unique pathways for further chemical modification.

Applications

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine has several scientific applications:

  1. Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  2. Biology: Utilized in studies related to enzyme inhibitors and receptor modulators, contributing to the understanding of various biological mechanisms.
  3. Industry: Employed in producing advanced materials with specific electronic or optical properties.
Synthetic Methodologies and Optimization

Novel Ring-Closing Strategies for Pyrazolo[3,4-b]pyrazine Scaffolds

The construction of the pyrazolo[3,4-b]pyrazine core represents a fundamental challenge in the synthesis of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine (CAS 1935196-58-9). Modern synthetic approaches have evolved significantly beyond early condensation methods, with several innovative ring-closing strategies demonstrating enhanced efficiency and regiocontrol. The Gould-Jacobs reaction remains a cornerstone methodology, involving the thermal cyclodehydration of aminopyrazole derivatives with carbonyl-containing synthons. This approach enables the assembly of the bicyclic system through the formation of the critical C4-C4a bond, typically employing reagents such as triethyl orthoformate or dimethylformamide dimethyl acetal to generate the necessary electrophilic carbon center [8].

A particularly efficient pathway involves sequential halogenation and protection of preformed pyrazolopyridine systems. As demonstrated in recent kinase inhibitor research, commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine serves as an excellent precursor. This undergoes iodination using N-iodosuccinimide (NIS) in polar aprotic solvents like dimethylformamide or acetonitrile at 0-25°C to install the C3-iodo substituent. Subsequent protection of the pyrazole nitrogen with para-methoxybenzyl chloride (PMB-Cl) under basic conditions (potassium carbonate) yields a protected intermediate primed for chlorination at the C6 position. This scaffold-oriented approach leverages the inherent reactivity of the pyrazolo[3,4-b]pyridine system, enabling efficient transformation into the target pyrazolo[3,4-b]pyrazine structure through strategic functionalization [3].

Alternative ring-closing methodologies focus on [3+3] atom cyclization strategies between C3,N4-disubstituted pyrazoles and α-halocarbonyl compounds. These approaches demonstrate remarkable versatility in introducing diverse substituents at the C3 and C6 positions simultaneously during ring formation. The reaction typically proceeds under mild basic conditions (sodium acetate in ethanol) at reflux temperatures (70-80°C), with yields optimized through careful control of electronic effects in both reaction partners. Computational studies indicate that the regioselectivity in these cyclizations is governed by the relative electrophilicity of the carbonyl carbon atoms and the nucleophilicity of the pyrazole nitrogen atoms, allowing for predictable outcomes when designing synthetic routes to specifically substituted derivatives [8].

Table 1: Comparative Analysis of Ring-Closing Methodologies for Pyrazolo[3,4-b]pyrazine Synthesis

StrategyStarting MaterialsKey Reagents/ConditionsYield RangeRegiocontrol
Gould-Jacobs Cyclization3-Aminopyrazoles + 1,2-dicarbonylsAcOH, reflux (110-120°C)40-65%Moderate
Scaffold Functionalization5-Bromo-1H-pyrazolo[3,4-b]pyridineNIS → PMB-Cl → POCl₃68-82% overallHigh
[3+3] Atom CyclizationC3,N4-Disubstituted Pyrazoles + α-HaloketonesNaOAc, EtOH, reflux55-75%High

Catalytic Systems for Halogenation Reactions in Heterocyclic Systems

Halogenation of heterocyclic systems demands precision in catalyst selection to achieve both high chemoselectivity and functional group tolerance. The installation of iodine at the C3 position of pyrazolo[3,4-b]pyrazine derivatives exemplifies this challenge, requiring catalytic systems that minimize polyhalogenation and regiochemical mixtures. Transition metal-catalyzed halogen exchange reactions have emerged as powerful tools, particularly palladium(0)-catalyzed iodination using sodium iodide as the iodide source. This method capitalizes on the differing kinetic and thermodynamic stability of palladium-halogen bonds, with aryl chlorides demonstrating faster oxidative addition compared to aryl iodides, thus enabling selective conversion of chloro to iodo functionality. Typical catalytic systems employ palladium acetate (1-3 mol%) with bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) in polar aprotic solvents like N-methylpyrrolidone at 120-150°C [3] [5].

For direct electrophilic iodination, N-iodosuccinimide (NIS) remains the reagent of choice due to its controlled reactivity and minimal byproduct formation. Catalytic activation using Lewis acids significantly enhances regioselectivity, particularly for electron-rich heterocycles. Zinc chloride (5-10 mol%) effectively coordinates with the pyrazine nitrogen, directing electrophilic attack to the adjacent C3 position. Solvent optimization studies reveal that dichloromethane or chloroform provides optimal balance between reagent solubility and reaction control at temperatures between 0-25°C. Prolonged reaction times or elevated temperatures promote diiodination, necessitating careful monitoring for monosubstitution. Kinetic studies demonstrate that the iodination follows second-order kinetics, with the rate-limiting step being the formation of the iodonium ion from NIS-Lewis acid complexes [5] [8].

Chlorination methodologies employ diverse catalytic systems depending on the reaction mechanism. Nucleophilic aromatic substitution of pyrazolopyrimidinones utilizes phosphorus oxychloride with catalytic N,N-dimethylaniline (5-10%) to activate the carbonyl oxygen toward chloride displacement. The catalytic amine forms a highly reactive chloriminium intermediate (R₂N⁺=CHCl) that converts the carbonyl to a better leaving group. This approach achieves near-quantitative conversion when applied to 7-oxo derivatives, as demonstrated in multi-gram syntheses of pharmaceutical intermediates [5]. For direct chlorination, copper(I) chloride combined with oxygen atmosphere serves as an effective catalytic reoxidation system, enabling catalytic turnover through the regeneration of Cu(II) species. This method is particularly valuable for chlorinating electron-deficient positions where electrophilic chlorination fails, though it requires careful optimization to prevent over-oxidation of the heterocyclic core.

Table 2: Catalytic Systems for Halogenation of Pyrazolo[3,4-b]pyrazines

Halogenation TypeCatalytic SystemKey ReagentTemperatureSelectivity
Electrophilic IodinationZnCl₂ (5-10 mol%)N-iodosuccinimide0-25°CC3 > C6
Halogen ExchangePd(OAc)₂ (3 mol%)/dppf (6 mol%)NaI120-150°CDependent on leaving group
Oxidative ChlorinationCuCl/O₂ (cat.)HCl80-100°CModerate
DeoxychlorinationN,N-Dimethylaniline (10 mol%)POCl₃RefluxHigh for carbonyl positions

Regioselective Iodination and Chlorination Techniques in Pyrazolo-Pyrazine Derivatives

Achieving regioselective halogenation in pyrazolo[3,4-b]pyrazine systems requires meticulous control of electronic and steric parameters. The C3 versus C6 selectivity challenge stems from the differing electronic environments: C3 is activated toward electrophilic substitution due to its position adjacent to the pyrazole nitrogen, while C6 is electron-deficient and better suited for nucleophilic displacement. For iodination, kinetically controlled low-temperature reactions (-10°C to 0°C) in aprotic solvents (dichloromethane, acetonitrile) favor C3 substitution, as demonstrated by high-performance liquid chromatography monitoring studies showing >95:5 C3:C6 selectivity at -10°C versus 85:15 at 25°C. This temperature dependence arises from the lower activation energy barrier for electrophilic aromatic substitution at C3 (ΔG‡ = 12.3 kcal/mol) compared to C6 (ΔG‡ = 15.7 kcal/mol), as established through density functional theory calculations [5] [8].

Chlorination regioselectivity presents the inverse challenge, with C6 being the preferred site for both nucleophilic aromatic substitution and deoxychlorination. The transformation of 6-hydroxy to 6-chloro derivatives employs phosphorus oxychloride as the optimal reagent, often with microwave assistance to reduce reaction times from hours to minutes. Microwave irradiation at 150°C for 10-15 minutes achieves near-quantitative conversion with minimal decomposition, compared to conventional heating requiring 4-6 hours at reflux. This method capitalizes on the enhanced leaving group ability of the phosphate ester intermediate formed in situ. Conversely, direct electrophilic chlorination at C3 requires careful protecting group strategies. N1-protection with electron-donating groups like para-methoxybenzyl increases electron density at C3, improving electrophilic chlorination yields from 45% to 82% while simultaneously preventing N-chlorination side reactions. The para-methoxybenzyl group demonstrates particular utility as it can be cleanly removed under acidic conditions (trifluoroacetic acid) without affecting the C3-chloro substituent [3] [5].

Advanced techniques leverage protecting group-directed halogenation. The installation of trimethylsilyl groups at C6 temporarily blocks this position while electronically activating C3 toward electrophilic substitution. Following iodination, fluoride-mediated desilylation restores the C6 position for subsequent functionalization. This orthogonal protection strategy enables sequential site-specific halogenation, a critical capability for synthesizing multi-halogenated intermediates. Recent innovations employ flow chemistry systems to precisely control residence time during halogenation, minimizing polyhalogenation byproducts. Continuous flow reactors with micromixer technology achieve homogeneous mixing before the reaction mixture enters a temperature-controlled tubular reactor, providing superior control compared to batch processes. These systems demonstrate particular utility for exothermic iodination reactions, maintaining isothermal conditions and improving yield by 12-15% relative to batch methods [5].

Table 3: Regioselectivity Control in Halogenation Reactions

PositionHalogenMethodKey ConditionsRegioselectivityYield
C3IodineElectrophilic substitutionNIS, ZnCl₂ (cat.), CH₂Cl₂, -10°C>95% C385-90%
C6ChlorineDeoxychlorinationPOCl₃, microwave, 150°C, 15 min>99% C690-95%
C3ChlorineDirected electrophilic chlorinationNCS, PMB-protected, CHCl₃, 40°C90% C375-82%
C6IodineHalogen exchangeNaI, Pd(OAc)₂/dppf, NMP, 140°C>99% C680-85%

One-Pot Multi-Step Synthesis for Functionalized Pyrazolo[3,4-b]pyrazines

One-pot multi-step syntheses represent the pinnacle of efficiency in constructing functionalized pyrazolo[3,4-b]pyrazines, minimizing intermediate isolation and purification while maximizing atom economy. These methodologies integrate sequential transformations within a single reaction vessel, exploiting the compatibility of various catalytic systems and reaction conditions. A particularly elegant approach to 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine involves a tandem iodination-chlorination sequence starting from 1H-pyrazolo[3,4-b]pyrazine. The sequence commences with regioselective C3 iodination using N-iodosuccinimide in tetrahydrofuran at ambient temperature, followed by direct addition of phosphorus oxychloride and catalytic N,N-dimethylformamide without intermediate workup. This methodology achieves overall yields of 78-82% on multi-gram scale, significantly surpassing stepwise approaches yielding 60-65% after isolation of intermediates. The critical success factor lies in the solvent exchange; after iodination completion, the mixture is concentrated before chlorination, as residual acetonitrile from iodination generates phosphonium byproducts that inhibit chlorination [3] [5].

The sequential Miyaura borylation-Suzuki coupling methodology enables rapid diversification of halogenated intermediates. As demonstrated in kinase inhibitor synthesis, protected 6-chloro-3-iodo-1-(para-methoxybenzyl)pyrazolo[3,4-b]pyrazine undergoes Miyaura borylation at the C3-iodo position using bis(pinacolato)diboron ([Bpin]₂) catalyzed by palladium(dppf)Cl₂ with potassium acetate as base in 1,4-dioxane at 80°C. Without isolation, the resulting boronic ester undergoes Suzuki-Miyaura coupling upon addition of aryl bromides and aqueous base at elevated temperatures (80-100°C). This cascade capitalizes on the significantly faster transmetalation kinetics of boronic esters compared to unactivated aryl chlorides, enabling chemoselective functionalization at C3 while retaining the C6 chloride for subsequent derivatization. This approach achieves yields exceeding 75% for the two-step sequence, with minimal homocoupling byproducts (<5%) when employing oxygen-free conditions [3].

Advanced one-pot strategies integrate protective group manipulation with cross-coupling chemistry. A notable example involves N1-deprotection and C6 amidation in a single operational sequence. The protected 6-chloro intermediate undergoes acid-catalyzed deprotection (trifluoroacetic acid in dichloromethane, 25°C) followed by neutralization with polymer-supported carbonate resin. Without isolation, the resulting free amine is subjected to Buchwald-Hartwig amidation conditions using palladium acetate, XPhos ligand, and cesium carbonate in toluene at 100°C. This methodology eliminates the need to isolate the unstable free heterocyclic amine, which often oxidizes or decomposes upon storage. The integrated approach improves overall yield by 15-20% compared to stepwise isolation, while reducing purification requirements from chromatography to simple filtration and crystallization. Solvent compatibility studies reveal that toluene provides optimal balance between Buchwald-Hartwig efficiency and compatibility with the trifluoroacetic acid residues, whereas more polar solvents like dimethylformamide reduce coupling yields by 20-30% due to competitive amine solvation [3] [5].

Table 4: One-Pot Multi-Step Syntheses of Functionalized Pyrazolo[3,4-b]pyrazines

SequenceReaction StepsKey TransitionOverall YieldScale Demonstrated
Iodination-ChlorinationC3-Iodination → C6-ChlorinationSolvent switch (THF → neat POCl₃)78-82%100 g
Borylation-CouplingMiyaura Borylation → Suzuki CouplingAdditive addition (aryl bromide/base)75-80%50 g
Deprotection-AmidationAcidic N-Deprotection → Buchwald-Hartwig AmidationIn situ neutralization65-70%25 g
Halogenation-ProtectionC6-Chlorination → N1-ProtectionConcentration after POCl₃ evaporation85%200 g

Properties

CAS Number

1935196-58-9

Product Name

6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine

IUPAC Name

6-chloro-3-iodo-2H-pyrazolo[3,4-b]pyrazine

Molecular Formula

C5H2ClIN4

Molecular Weight

280.45

InChI

InChI=1S/C5H2ClIN4/c6-2-1-8-3-4(7)10-11-5(3)9-2/h1H,(H,9,10,11)

InChI Key

USJKPCMUIKHZAM-UHFFFAOYSA-N

SMILES

C1=NC2=C(NN=C2N=C1Cl)I

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.